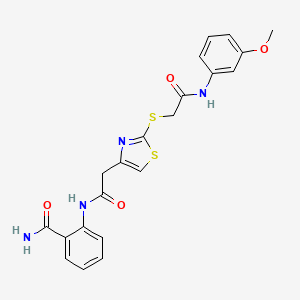

2-(2-(2-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide

Descripción

This compound is a structurally complex benzamide derivative featuring a thiazole core, a thioether linkage, and a 3-methoxyphenylamino group. Its design integrates pharmacophores known for targeting apoptosis-related proteins and kinase pathways, making it a candidate for anticancer and antimicrobial applications.

Propiedades

IUPAC Name |

2-[[2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S2/c1-29-15-6-4-5-13(9-15)23-19(27)12-31-21-24-14(11-30-21)10-18(26)25-17-8-3-2-7-16(17)20(22)28/h2-9,11H,10,12H2,1H3,(H2,22,28)(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZPOXJJLAKRCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-amino-5-bromothiazole with a suitable acylating agent, followed by further functionalization to introduce the methoxyphenyl and benzamide groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(2-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring and methoxyphenyl group can be oxidized under appropriate conditions.

Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.

Substitution: The benzamide and thiazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield a phenol derivative, while reduction of the amide group can produce an amine .

Aplicaciones Científicas De Investigación

2-(2-(2-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its bioactive thiazole and benzamide moieties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(2-(2-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The compound may inhibit key enzymes involved in disease pathways, leading to therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoxazole/Thiazole Cores

Compounds in (e.g., 12g , 12h ) and (e.g., 8e–8j ) share a benzamide-thiazole/benzoxazole scaffold but differ in substituents. For example:

- 12g : Contains a benzo[d]oxazol-2-ylthio group and a 3-methoxy-4.1.1.7-phenyl substituent.

- 12h : Features a 5-chlorobenzo[d]oxazol-2-ylthio group and 3-methoxyphenyl.

These analogues exhibit cytotoxicity against HepG2 cells (IC₅₀: 8–15 µM) by modulating BAX/Bcl-2 ratios and caspase-3 activation, similar to the target compound’s hypothesized apoptotic mechanism. However, the chloro-substituted 12h showed enhanced activity compared to methyl or methoxy variants, suggesting electronegative groups improve target binding .

Thiazole-Acetamide Derivatives ()

The 107 series (e.g., 107b , 107p ) includes compounds with thiazole-acetamide backbones and aryl substitutions. Key examples:

- 107b : N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (MIC: 6.25 µg/mL against S. aureus).

- 107p : Methyl 2-(2-(2-(3-methoxyphenyl)acetamido)thiazol-4-yl)acetate (broad antifungal activity).

While these lack the benzamide group, the 3-methoxyphenyl substitution in 107p aligns with the target compound’s structure. Notably, 107p showed superior antifungal activity (MIC: 12.5 µg/mL) compared to bacterial targets, highlighting substituent-dependent selectivity .

Furan-Carboxamide Analogues ()

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4) replaces the benzamide with a furan-carboxamide group. This structural variation reduces molecular weight (371.4 g/mol vs. ~450 g/mol for the target compound) but retains the thiazole-3-methoxyphenyl motif. No biological data are reported, but the furan ring may alter metabolic stability or solubility .

Actividad Biológica

The compound 2-(2-(2-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring a thiazole ring, an amide linkage, and a methoxyphenyl group, suggests significant biological activity, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure

The IUPAC name for this compound indicates a multi-functional structure that includes:

- A thiazole moiety, known for its role in biological activity.

- An amide group , which is often associated with pharmacological properties.

- A methoxyphenyl substituent that may enhance lipophilicity and receptor binding.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(2-(2-((2-((3-Methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzamide exhibit cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The thiazole ring is believed to interact with cellular targets involved in cell proliferation and apoptosis. This interaction may disrupt critical signaling pathways, leading to increased apoptosis in cancer cells.

- Case Study : In vitro tests demonstrated that derivatives of this compound significantly inhibited the growth of breast cancer cells (MCF-7), with IC50 values in the low micromolar range, indicating potent anticancer activity.

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation:

- Inflammatory Models : In a murine model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema, suggesting its potential as an anti-inflammatory agent.

- Mechanism : The proposed mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in the inflammatory response.

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 5.0 | |

| Anti-inflammatory | Murine model | N/A |

Table 2: Structure Activity Relationship (SAR)

| Structural Feature | Effect on Activity |

|---|---|

| Thiazole ring | Enhances cytotoxicity |

| Methoxy group | Increases lipophilicity |

| Amide linkage | Improves receptor binding |

Research Findings

Research has shown that modifications to the core structure can yield derivatives with enhanced biological activities. For example:

- Thiazole Variants : Substituting different groups on the thiazole ring has led to compounds with improved selectivity for cancer cells.

- Amide Modifications : Alterations in the amide portion have been linked to changes in anti-inflammatory potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.